molecular formula C22H18Cl3FN2O3S B12006389 Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Cat. No.: B12006389
M. Wt: 515.8 g/mol
InChI Key: GLBMNDOIGRKSMV-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trichloroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group through a Friedel-Crafts acylation. The trichloroethylamine moiety is then added via a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloroethylamine moiety can be reduced to form a dichloroethylamine derivative.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dichloroethylamine derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trichloroethylamine moiety could interact with nucleophilic sites in proteins, while the fluorobenzoyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Uniqueness

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H18Cl3FN2O3S

Molecular Weight

515.8 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H18Cl3FN2O3S/c1-2-31-20(30)17-16(13-6-4-3-5-7-13)12-32-19(17)28-21(22(23,24)25)27-18(29)14-8-10-15(26)11-9-14/h3-12,21,28H,2H2,1H3,(H,27,29)

InChI Key

GLBMNDOIGRKSMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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